2-(Prop-2-enoylamino)cyclohexane-1-carboxamide
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Description
“2-(Prop-2-enoylamino)cyclohexane-1-carboxamide” is a chemical compound that has been studied for its potential biological applications . It belongs to the class of compounds known as cyclohexane carboxamides .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the coupling of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide and (phenylamino)cyclohexanecarboxamide with different amines . The structures of the synthesized compounds were confirmed using IR, 1H and 13C NMR, MS, and microanalysis .Molecular Structure Analysis
The molecular structure of “this compound” is based on the cyclohexane core, which is a six-membered ring structure. The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .Future Directions
The future directions for the study of “2-(Prop-2-enoylamino)cyclohexane-1-carboxamide” could involve further exploration of its biological activities, particularly its potential antitumor effects . Additionally, the synthesis of more derivatives and their subsequent evaluation could provide valuable insights into the structure-activity relationships of these compounds .
Properties
IUPAC Name |
2-(prop-2-enoylamino)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(11)14/h2,7-8H,1,3-6H2,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFOTHQDQSDHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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